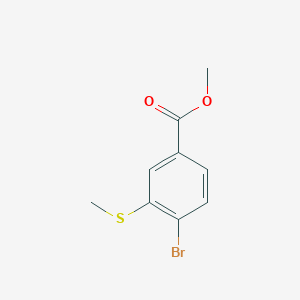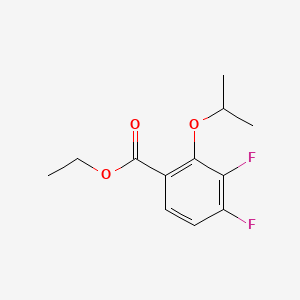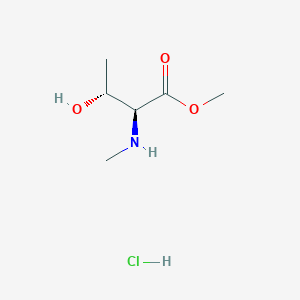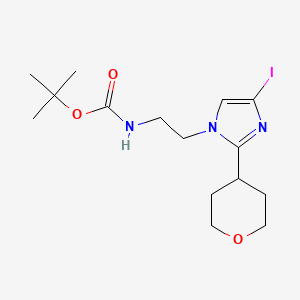
Methyl 4-bromo-3-(methylthio)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-bromo-3-(methylthio)benzoate is an organic compound with the molecular formula C9H9BrO2S It is an aromatic ester that contains a bromine atom and a methylthio group attached to a benzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 4-bromo-3-(methylthio)benzoate can be synthesized through several methods. One common approach involves the bromination of methyl 3-(methylthio)benzoate using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-bromo-3-(methylthio)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Major Products
Substitution: Products include methyl 4-amino-3-(methylthio)benzoate, methyl 4-thio-3-(methylthio)benzoate, etc.
Oxidation: Products include methyl 4-bromo-3-(methylsulfinyl)benzoate and methyl 4-bromo-3-(methylsulfonyl)benzoate.
Reduction: Product is methyl 4-bromo-3-(methylthio)benzyl alcohol.
Wissenschaftliche Forschungsanwendungen
Methyl 4-bromo-3-(methylthio)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 4-bromo-3-(methylthio)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and methylthio groups can play a crucial role in binding to the target site and modulating its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-bromo-3-methylbenzoate: Similar structure but lacks the methylthio group.
Methyl 4-bromobenzoate: Similar structure but lacks both the methylthio and methyl groups.
Methyl 4-(bromomethyl)benzoate: Similar structure but has a bromomethyl group instead of a bromine atom.
Uniqueness
Methyl 4-bromo-3-(methylthio)benzoate is unique due to the presence of both bromine and methylthio groups, which can impart distinct chemical reactivity and biological activity compared to its analogs
Eigenschaften
Molekularformel |
C9H9BrO2S |
|---|---|
Molekulargewicht |
261.14 g/mol |
IUPAC-Name |
methyl 4-bromo-3-methylsulfanylbenzoate |
InChI |
InChI=1S/C9H9BrO2S/c1-12-9(11)6-3-4-7(10)8(5-6)13-2/h3-5H,1-2H3 |
InChI-Schlüssel |
JJOPQUXTGOWGLS-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=C(C=C1)Br)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S,4S,5S,6R)-2-[[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl]oxy]-6-methyloxane-3,4,5-triol](/img/structure/B14030546.png)







![Methyl 9-bromo-2-morpholino-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate](/img/structure/B14030589.png)
![(S)-N-((S)-1-(4-Methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine](/img/structure/B14030593.png)




